molecular formula C10H15NO2 B1266631 2,3-Dimethoxyphenethylamine CAS No. 3213-29-4

2,3-Dimethoxyphenethylamine

Cat. No. B1266631
CAS RN: 3213-29-4
M. Wt: 181.23 g/mol
InChI Key: XKBUFTXNLBWTFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of dimethoxyphenethylamine derivatives, such as 3,4-dimethoxyphenethylamine, outlines various synthetic routes and precursors. For example, a convenient three-step synthesis from commercially available dimethoxyphenethylamine to N-trifluoroacetyl-3,4-dimethoxy-6-trimethyl-stannylphenethylamine was described, showcasing the compound's potential as a precursor for radiochemical synthesis (Culbert, Adam, & Jivan, 1995).

Molecular Structure Analysis

The molecular structure of dimethoxyphenethylamine derivatives has been analyzed through various techniques, including X-ray crystallography and spectroscopy. For instance, the study on dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provided insights into the planarity and structural details of dimethoxyphenethylamine derivatives, using natural bond orbital and Hirshfeld surface analysis (Shabir et al., 2020).

Scientific Research Applications

Summary of the Application

2,3-Dimethoxyphenethylamine is used in the field of Chromatographic Science for the study of regioisomeric dimethoxyphenethylamines . These substances have a molecular weight of 181, and major fragment ions in their electron ionization mass spectra at m/z 151/152 .

Application in Synthesis of Acetamides

Summary of the Application

2,3-Dimethoxyphenethylamine can be used in the synthesis of various acetamides . Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen. They are considered derivatives of carboxylic acids.

Results or Outcomes

The result of this application is the production of N-(2,3-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide and N-(3,4-dimethoxyphenethyl)-phenyl acetamide .

Application in Mass Spectrometry

Summary of the Application

2,3-Dimethoxyphenethylamine is used in mass spectrometry for the study of its electron ionization mass spectra . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Results or Outcomes

The study provides the mass spectrum of 2,3-Dimethoxyphenethylamine . This data can be used to identify or confirm the identity of a compound in a sample.

Safety And Hazards

2,3-Dimethoxyphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and is harmful if inhaled . It may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this chemical .

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBUFTXNLBWTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185913
Record name 2,3-Dimethoxyphenethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxyphenethylamine

CAS RN

3213-29-4
Record name 2,3-Dimethoxyphenethylamine
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Record name 2,3-Dimethoxyphenethylamine
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Record name 2,3-Dimethoxyphenethylamine
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Record name 2,3-Dimethoxyphenethylamine
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Record name 2,3-DIMETHOXYPHENETHYLAMINE
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Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 1,2-Dimethoxy-3-(2-nitro-vinyl)-benzene is reacted with lithium aluminium hydride to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
HM Maher, T Awad, J DeRuiter… - Journal of …, 2012 - academic.oup.com
A series of regioisomeric dimethoxyphenethylamines have a mass spectra essentially equivalent to the drug substance 2,5-dimethoxyphenethylamine (2,5-DMPEA). These substances …
Number of citations: 11 academic.oup.com
L Burrai, M Nieddu, M Palomba, MA Pirisi - Legal Medicine, 2015 - Elsevier
Blotters are usually impregnated with hallucinogens such as lysergic acid diethylamide (LSD); only rarely other psychoactive substances are detected. In this work we identified 4-bromo…
Number of citations: 7 www.sciencedirect.com
M Nieddu, L Burrai, MA Pirisi, A Carta, I Briguglio… - Forensic …, 2013 - Springer
3,4-Methylenedioxyamphetamines (MDAs) are central nervous system stimulants that are widely diffusing into the illegal market. Their identification is often difficult because of the high …
Number of citations: 4 link.springer.com
J DeRuiter, CR Clark, FT Noggle - Journal of chromatographic …, 1998 - academic.oup.com
The brominated products from all six positional isomers of dimethoxyphenethylamine are prepared, and their analytical properties are evaluated. The major bromination product from 3,5…
Number of citations: 17 academic.oup.com
G Tsatsas, A Papadakis-Valirakis… - Journal of Medicinal …, 1970 - ACS Publications
A series of bicarbamates of. V-phenethyldiethanolamine, 2-diethylamino-and 2-piperidino-1, 3-propanediol, and jV-methyldiethanolamine, were synthesized and their nonoxalate …
Number of citations: 2 pubs.acs.org
G Boatto, MA Pirisi, L Burrai, E Baralla, MP Demontis… - Forensic …, 2014 - Springer
The appearance of new “designer drugs” in the illicit market poses a serious health risk because they have unknown safety profiles, have a high potential for abuse, high potency, and …
Number of citations: 3 link.springer.com
FT Noggle - journal of Chromatographic Science, 1998 - thevespiary.org
The brominated products from all six positional isomers of dimethoxyphenethylamine are prepared, and their analytical properties are evaluated. The major bromination product from 3, …
Number of citations: 3 www.thevespiary.org
A Parhi, S Lu, C Kelley, M Kaul, DS Pilch… - Bioorganic & medicinal …, 2012 - Elsevier
Berberine is a substituted dibenzo[a,g]quinolizin-7-ium derivative whose modest antibiotic activity is derived from its disruptive impact on the function of the essential bacterial cell …
Number of citations: 38 www.sciencedirect.com
P Jacob III, AT Shulgin - Journal of Medicinal Chemistry, 1981 - ACS Publications
Two monothio analogues of mescaline and threemonothio analogues of 2, 3, 4-trimethoxyphenethylamine (isomescaline) have been synthesized and characterized. Only the two …
Number of citations: 19 pubs.acs.org
CY Kuo, MJ Wu - European journal of medicinal chemistry, 2009 - Elsevier
A series of phenoxyisoquinolines, N-phenoxyethyl-1-(2-nitrophenyl)-1,2,3,4-THIQs 3a–3d, N-phenoxyethyl-1-benzyl-1,2,3,4-THIQ 3e, N-phenoxyethyl-1-(2-aminophenyl)-1,2,3,4-THIQs …
Number of citations: 6 www.sciencedirect.com

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